molecular formula C15H16N2O3S B11998433 4-Amino-3-benzoyl-n,n-dimethylbenzenesulfonamide CAS No. 33249-62-6

4-Amino-3-benzoyl-n,n-dimethylbenzenesulfonamide

Cat. No.: B11998433
CAS No.: 33249-62-6
M. Wt: 304.4 g/mol
InChI Key: VOLBFVFIDSRBRE-UHFFFAOYSA-N
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Description

4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide, with the chemical formula C₁₅H₁₆N₂O₃S, is a compound that belongs to the sulfonamide class. It contains an amino group (NH₂), a benzoyl group (C₆H₅CO-), and two dimethyl groups (N(CH₃)₂) attached to a central benzene ring. This compound has applications in various fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes::

    Acylation of Aniline: The synthesis typically starts with the acylation of aniline (C₆H₅NH₂) using benzoyl chloride (C₆H₅COCl) as the acylating agent. The reaction yields 4-amino-N,N-dimethylbenzenesulfonamide.

    Dimethylation: The amino group is then dimethylated using dimethyl sulfate (Me₂SO₄) or dimethyl carbonate (Me₂CO₃) to obtain the final product.

Industrial Production Methods:: The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, catalysts, and purification steps are optimized for large-scale production.

Chemical Reactions Analysis

4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide can undergo various reactions:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), hydrochloric acid (HCl), and various metal catalysts are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit antibacterial or antitumor properties.

    Chemical Synthesis: As a building block in organic synthesis.

    Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 4-Amino-3-benzoyl-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, similar compounds include other sulfonamides and benzoyl-substituted aromatic molecules.

Properties

CAS No.

33249-62-6

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-amino-3-benzoyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O3S/c1-17(2)21(19,20)12-8-9-14(16)13(10-12)15(18)11-6-4-3-5-7-11/h3-10H,16H2,1-2H3

InChI Key

VOLBFVFIDSRBRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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